Codeine monohydrate

Pharmaceutical Compounding Analytical Method Validation Dose Equivalence Calculation

Procure the pharmacopoeia-defined monohydrate form. Distinct MW (317.39 vs 299.37 anhydrous) requires form-specific sample prep (USP drying at 105°C). Non-interchangeable with phosphate/sulfate salts for quantitative accuracy. Essential reference standard for HPLC/GC, clinical toxicology, and CYP2D6 pharmacogenetic studies. Verify DEA Schedule II licensing before ordering.

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
CAS No. 6059-47-8
Cat. No. B1239579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCodeine monohydrate
CAS6059-47-8
SynonymsArdinex
Codeine
Codeine Phosphate
Isocodeine
N Methylmorphine
N-Methylmorphine
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O
InChIInChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1
InChIKeyOROGSEYTTFOCAN-DNJOTXNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
soluble in water
Soluble in water
Slightly soluble in water
Soluble in ethyl ether, benzene, chloroform, toluene;  very soluble in ethanol;  insoluble in petroleum ether
Soluble in alcohol and chloroform
0.577 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Codeine Monohydrate (CAS 6059-47-8) for Analytical and Pharmaceutical Research: Baseline Specifications and Regulatory Context


Codeine monohydrate (CAS 6059-47-8) is the hydrated crystalline form of the naturally occurring opiate alkaloid codeine, containing one molecule of water of crystallization per codeine molecule (molecular formula: C₁₈H₂₁NO₃·H₂O; molecular weight: 317.39 g/mol) [1]. The compound is pharmacopoeially defined as codeine monohydrate in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs, where the anhydrous form (CAS 76-57-3; molecular weight: 299.37 g/mol) is treated as a dried derivative requiring specific preparation protocols [2]. As an analytical reference standard, codeine monohydrate is designated for use in HPLC, GC, and clinical testing applications, and is controlled under Schedule II (USDEA) and comparable international narcotic regulations . The compound exists as orthorhombic sphenoidal rods or octahedral crystals from aqueous solution, with a reported melting point of 154-156°C after drying at 80°C [3].

Why Codeine Monohydrate Cannot Be Substituted with Codeine Phosphate or Sulfate Salts in Analytical and Formulation Workflows


The interchangeability of codeine monohydrate with codeine phosphate, codeine sulfate, or anhydrous codeine is precluded by fundamental differences in molecular weight, hydration state, and analytical preparation requirements that directly affect quantitative accuracy, dose equivalence, and assay validity. USP 2025 explicitly mandates distinct sample preparation pathways: codeine monohydrate requires drying at 105°C for 1 hour prior to analysis, whereas anhydrous codeine is used without drying [1]. The molecular weight differential between codeine monohydrate (317.4 g/mol) and codeine phosphate hemihydrate (406.4 g/mol) necessitates stoichiometric correction factors in quantitative assays and compounding formulations—failure to apply these corrections introduces systematic errors in potency calculations [2]. Furthermore, the hydration state governs physicochemical stability: codeine monohydrate sublimes at 140-145°C under 1.5 mm Hg when converted to the anhydrous form, a phase transition that can confound thermogravimetric and differential scanning calorimetric analyses if not properly controlled [3]. These non-interchangeable characteristics underscore the necessity of precise form specification in procurement and experimental documentation.

Quantitative Differentiation Evidence for Codeine Monohydrate Versus Closest Analogs


Molecular Weight Differential Demands Stoichiometric Correction in Compounding and Quantitative Assays

Codeine monohydrate (free base hydrate) differs from codeine phosphate hemihydrate by a molecular weight factor of 1.28, requiring explicit stoichiometric correction when substituting between salt forms in compounded preparations or analytical calibration curves. According to Martindale data cited by Fagron Compounding Services, codeine monohydrate has a molecular weight of 317.4 g/mol, while codeine phosphate hemihydrate has a molecular weight of 406.4 g/mol [1]. This 89 g/mol difference means that 1 mg of codeine monohydrate provides 0.78 mg of codeine free base equivalents compared to 1 mg of codeine phosphate hemihydrate. Procurement of the incorrect salt form without applying the appropriate correction factor introduces a 22% systematic error in free base content calculations.

Pharmaceutical Compounding Analytical Method Validation Dose Equivalence Calculation

USP 2025 Monograph Mandates Form-Specific Sample Preparation for Accurate Purity Determination

USP 2025 Codeine Monograph explicitly differentiates sample preparation protocols based on hydration state. For codeine anhydrous, the sample is used 'as is' without drying; for codeine monohydrate, the monograph mandates drying at 105°C for 1 hour prior to identification and assay procedures [1]. The USP also specifies that codeine monohydrate loses not more than 6.0% of its weight upon drying at 80°C for 4 hours [2]. Failure to adhere to the form-specific preparation protocol invalidates assay results due to incorrect mass input for potency calculation, as the theoretical water content of the monohydrate (5.67% by weight) must be accounted for in the dried-basis calculation.

Pharmacopoeial Compliance Quality Control Reference Standard Preparation

Intrinsic μ-Opioid Receptor Affinity Defines Codeine as a Prodrug with Quantifiable Metabolic Dependence

Codeine monohydrate (and codeine as the parent free base) exhibits intrinsically weak μ-opioid receptor binding affinity compared to its active metabolite morphine, establishing a pharmacologically critical differentiation from directly active opioids. Codeine as a parent drug is approximately 44 times less potent than morphine in binding to μ-opioid receptors [1]. Its active metabolite morphine, produced via CYP2D6-mediated O-demethylation of approximately 10% of an administered dose, exhibits 200-fold greater affinity for the μ-opioid receptor compared to codeine [2]. This prodrug mechanism creates substantial inter-individual variability in analgesic response driven by CYP2D6 genetic polymorphism, with ultra-rapid metabolizers developing metabolite concentrations 45 times higher than poor metabolizers [3].

Opioid Pharmacology CYP2D6 Pharmacogenetics Prodrug Activation

G-Protein Activation Efficacy Differentiates Codeine from 7,8-Saturated Congeners

In [³⁵S]GTPγS functional assays measuring G-protein activation via μ-opioid receptors, codeine exhibits lower efficacy compared to its 7,8-saturated congeners. Hydrocodone and oxycodone are approximately 10-fold more potent than codeine at both μ- and δ-opioid receptors [1]. Furthermore, morphine produced 2-fold greater maximal stimulation (Emax) than codeine at the μ-receptor, and morphine-like compounds with a 3-hydroxy group were approximately 30- to 100-fold more potent than their 3-methoxy analogs [1]. This functional difference is attributed to the 7,8-unsaturation in codeine's morphinan skeleton, which reduces intrinsic efficacy at opioid receptors relative to saturated analogs.

Opioid Receptor Pharmacology G-Protein Signaling Structure-Activity Relationship

Hydration State Governs Thermal Behavior and Sublimation Characteristics

Codeine monohydrate exhibits distinct thermal behavior that differentiates it from anhydrous codeine and informs storage and analytical method development. The monohydrate melts at 154-156°C after drying at 80°C; however, when converted to the anhydrous form, it sublimes at 140-145°C under 1.5 mm Hg reduced pressure [1]. This phase transition behavior is critical for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), where dehydration endotherms and subsequent sublimation events must be correctly assigned to avoid misinterpretation of thermal stability data.

Solid-State Characterization Thermal Analysis Polymorph Screening

Analytical Standard Grade Validated for Seven Protein Assay Methods

Codeine monohydrate analytical standard grade (e.g., Sigma-Aldrich C5901) has been validated as a reference material for quantitative analysis of codeine across seven distinct protein assay methodologies: biuret assay, bicinchoninic acid (BCA) assay, Coomassie brilliant blue (CBB) assay, pyrogallol red-molybdate (PRM) assay, Lowry assay, and benzethonium chloride (BEC) assay . This multi-assay validation establishes codeine monohydrate as a benchmark reference compound for forensic toxicology and clinical chemistry laboratories developing or validating protein-based detection methods for opiate quantification, where assay-specific response characteristics must be calibrated against a certified reference material.

Analytical Method Development Forensic Toxicology Protein Quantification

Recommended Research and Industrial Application Scenarios for Codeine Monohydrate (CAS 6059-47-8)


USP/EP Pharmacopoeial Reference Standard for Method Validation and Quality Control

Codeine monohydrate is the specified hydrated form in USP and EP monographs for codeine, making it the required reference standard for laboratories performing pharmacopoeial compliance testing. As established in Section 3 (Evidence Item 2), USP 2025 mandates form-specific sample preparation—drying at 105°C for 1 hour for monohydrate versus no drying for anhydrous [1]. Laboratories conducting assay validation, impurity profiling, or dissolution testing per USP 〈621〉 Chromatography or EP general monographs must procure codeine monohydrate to satisfy monograph-defined identity and purity specifications. The compound is listed with RoW DMF (including USDMF) and CEP regulatory filings, supporting its use in ANDA and NDA submissions [2].

Calibration Standard for Quantitative LC-MS/MS and HPLC-UV Analysis of Opioid Analytes

Codeine monohydrate analytical standard grade serves as a primary calibration reference for quantitative analysis of codeine and related opiates in biological matrices and pharmaceutical formulations. As documented in Section 3 (Evidence Item 6), the analytical standard has been validated across seven protein assay methods, demonstrating broad method compatibility [1]. The explicit molecular weight of 317.39 g/mol for the monohydrate form (versus 406.4 g/mol for phosphate salt) must be incorporated into calibration curve calculations, as failure to account for this difference introduces a 22% systematic error in free base quantification [3]. This scenario applies to forensic toxicology laboratories, clinical pharmacokinetic studies, and pharmaceutical quality control units.

Prodrug Pharmacology Research and CYP2D6 Pharmacogenetic Studies

Codeine monohydrate is the appropriate reference compound for in vitro and in vivo studies investigating prodrug activation mechanisms and CYP2D6 pharmacogenetic variability. As quantified in Section 3 (Evidence Item 3), codeine exhibits intrinsically weak μ-opioid receptor binding (44× less potent than morphine) and requires CYP2D6-mediated conversion to morphine, which has 200-fold greater receptor affinity [1]. This prodrug property, combined with the 45-fold inter-individual variability in metabolite exposure between ultra-rapid and poor metabolizers [2], makes codeine monohydrate an essential tool compound for pharmacogenetic research, drug-drug interaction studies involving CYP2D6 inhibitors, and development of physiologically based pharmacokinetic (PBPK) models.

Solid-State Characterization and Polymorph Screening Reference Material

Codeine monohydrate provides a well-characterized hydrated crystalline reference for solid-state analytical method development, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), X-ray powder diffraction (XRPD), and dynamic vapor sorption (DVS). As established in Section 3 (Evidence Item 5), the compound exhibits distinct thermal signatures: melting at 154-156°C after dehydration at 80°C, and sublimation at 140-145°C under reduced pressure when in the anhydrous state [1]. These thermal events provide definitive markers for distinguishing monohydrate from anhydrous forms, making the compound valuable for hydrate/anhydrate system studies, stability protocol development, and reference characterization in polymorph screening campaigns.

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